Iron nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

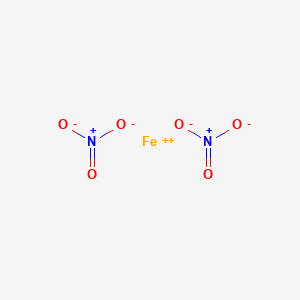

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Studying nitrate-dependent iron oxidation:

Iron(II) nitrate can be utilized as a source of Fe(II) in studies investigating nitrate-dependent iron oxidation (NDIO) pathways. These pathways play a crucial role in various environmental processes, including denitrification and iron cycling []. By incorporating Fe(II) nitrate into controlled experiments, researchers can elucidate the mechanisms and environmental factors influencing NDIO, ultimately improving our understanding of these critical processes.

Exploring iron removal from water:

Iron(II) nitrate may hold potential in research regarding iron removal from water sources. Studies have explored the feasibility of using alternative anions, such as nitrate, to induce the precipitation of iron under anaerobic conditions []. By investigating the reaction of Fe(II) with other anions and optimizing reaction conditions, researchers can explore the potential of Fe(II) nitrate as a tool for developing efficient and sustainable iron removal methods for groundwater treatment.

Iron nitrate, specifically iron(III) nitrate, is an inorganic compound with the chemical formula . It commonly exists in several hydrated forms, with the nonahydrate being the most prevalent. This compound appears as pale violet crystals and is highly soluble in water, alcohol, and acetone, while being slightly soluble in concentrated nitric acid . Iron(III) nitrate is a strong oxidizing agent and can act as a catalyst in various

- Decomposition: Upon heating, it decomposes to yield iron(III) oxide, nitrogen dioxide, and oxygen:

- Neutralization: When reacted with sodium hydroxide, it produces sodium nitrate and iron(III) hydroxide:

- Reduction: In the presence of sodium thiosulfate, iron(III) ions can be reduced to iron(II) ions, forming a dark violet complex that eventually becomes colorless 5.

Iron(III) nitrate can be synthesized through several methods:

- Direct Reaction with Nitric Acid: Iron metal reacts with nitric acid:

- From Hematite: Treating hematite () with nitric acid also yields iron(III) nitrate:

Studies have shown that iron(III) nitrate interacts with various transition metal ions as catalysts. For example, when mixed with sodium thiosulfate, it forms a complex that can be influenced by the presence of other metal ions like copper(II) or cobalt(II), affecting the rate of reduction reactions .

Iron(III) nitrate is often compared to other iron compounds due to its unique properties. Here are some similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Iron(II) Nitrate | Less stable than iron(III) nitrate; lower oxidation state. | |

| Ferric Chloride | Used as a coagulant; more soluble than iron(III) nitrate. | |

| Iron Oxide | Forms from the decomposition of iron nitrates; used as a pigment. | |

| Iron Sulfate | Used in agriculture; provides iron for plants. |

Uniqueness of Iron Nitrate

Iron(III) nitrate stands out due to its high solubility and oxidizing properties compared to other iron compounds. Its ability to form complexes and serve as an effective catalyst makes it particularly valuable in chemical synthesis and industrial applications.

The study of iron nitrates traces back to early nitric acid production methods. In the 17th century, Johann Rudolf Glauber pioneered nitric acid synthesis via potassium nitrate and sulfuric acid distillation, enabling the preparation of iron nitrates. Iron(III) nitrate, the more stable and widely researched form, was first synthesized by reacting iron metal with concentrated nitric acid:

$$

\text{Fe} + 4 \text{HNO}3 \rightarrow \text{Fe(NO}3\text{)}3 + \text{NO} + 2 \text{H}2\text{O}

$$

This reaction remains foundational for industrial production. Early structural studies focused on hydrate forms, with the nonahydrate (Fe(NO₃)₃·9H₂O) emerging as the most stable crystalline form.

Current Research Significance and Applications

Iron nitrates serve as versatile precursors and catalysts in modern chemistry:

Molecular Frameworks and Research Classifications

Iron nitrates exhibit hydration-dependent coordination chemistry. The aquo complexes [Fe(H₂O)₆]²⁺ (iron(II)) and [Fe(H₂O)₆]³⁺ (iron(III)) dominate solution chemistry, with Fe-O bond lengths of 2.13 Å and 1.99 Å, respectively. Structural diversity arises in hydrates:

| Hydrate Form | Iron Coordination | Anion Arrangement |

|---|---|---|

| Fe(NO₃)₃·9H₂O (nonahydrate) | [Fe(H₂O)₆]³⁺ octahedral | Three nitrate counterions |

| Fe(NO₃)₃·5H₂O (pentahydrate) | [Fe(NO₃)(H₂O)₅]²⁺ octahedral | Two nitrate counterions |

| Fe(NO₃)₂·6H₂O (hexahydrate) | [Fe(H₂O)₆]²⁺ octahedral | Two nitrate counterions |

Vibrational spectroscopy reveals nitrate asymmetric stretching modes at 1380–1480 cm⁻¹, sensitive to Fe³⁺/Al³⁺ ion interactions.

Classical Synthetic Pathways

Iron-Nitric Acid Reaction Mechanisms

The reaction between metallic iron and nitric acid remains the most widely studied method for iron nitrate synthesis. The process involves nitric acid acting as both an acid and oxidizing agent, with products varying based on acid concentration:

Dilute nitric acid (4–6 M): Produces iron(III) nitrate, nitric oxide (NO), and water. The reaction follows the stoichiometry:

$$

\text{Fe} + 4 \text{HNO}3 \rightarrow \text{Fe(NO}3\text{)}3 + \text{NO} + 2 \text{H}2\text{O} \quad [1] [2]

$$

Iron oxidizes to Fe³⁺, while nitric acid reduces to NO. The reaction proceeds slowly due to intermediate passivation layers, requiring agitation to maintain reactivity [2].Concentrated nitric acid (>10 M): Induces rapid passivation via iron(III) oxide (Fe₂O₃) formation, halting further reaction. This phenomenon, critical in industrial safety protocols, prevents excessive exothermicity [2].

Variants involving iron oxides, such as magnetite (Fe₃O₄), have also been documented:

$$

\text{Fe}3\text{O}4 + 10 \text{HNO}3 \rightarrow 3 \text{Fe(NO}3\text{)}3 + \text{NO}2 + 5 \text{H}_2\text{O} \quad [2]

$$

Here, nitric acid oxidizes both Fe²⁺ and Fe³⁺ in magnetite to Fe³⁺, yielding nitrogen dioxide (NO₂) as a byproduct.

Process Optimization Parameters

Key variables influencing yield and reaction kinetics include:

| Parameter | Optimal Range | Impact on Synthesis |

|---|---|---|

| Nitric acid concentration | 4–6 M | Higher concentrations accelerate passivation [2] |

| Temperature | 50–70°C | Enhances reaction rate without boiling [1] |

| Iron particle size | <100 μm | Increases surface area for reactivity [1] |

| Stirring rate | 300–500 rpm | Mitigates passivation layer formation [2] |

Industrial processes often employ excess nitric acid (molar ratio HNO₃:Fe ≥ 4:1) to ensure complete oxidation [1]. Post-reaction, evaporation at 80–90°C crystallizes the nonahydrate, with yields exceeding 85% under optimized conditions [1].

Advanced Manufacturing Technologies

Chemical Reactor Design for Iron Nitrate Production

Modern reactors prioritize corrosion resistance and gas handling. A patented electrochemical system (CA2924761A1) uses a divided cell reactor with:

- Anode chamber: Oxidizes Fe²⁺ to Fe³⁺ in nitric acid.

- Cathode chamber: Generates sodium hydroxide via water reduction [3].

This design achieves 95% Fe³⁺ conversion while recovering NaOH for neutralization steps [3]. Continuous-flow reactors with titanium-lined vessels and quartz stirrers further enhance durability against nitric acid corrosion [3].

Nitrogen Oxide Recovery Systems

Nitrogen oxides (NOₓ) from classical syntheses are captured using:

- Alkaline scrubbing: Reacts NOₓ with NaOH to form NaNO₂/NaNO₃, reducing emissions by 90% [2].

- Catalytic oxidation: Converts NO to HNO₃ via Ostwald process, recycling nitric acid [2].

Integrated recovery systems in electrochemical reactors reduce nitric acid consumption by 30%, as demonstrated in copper raffinate processing [3].

Green Chemistry Approaches to Iron Nitrate Synthesis

Sustainable methods focus on waste minimization and energy efficiency:

- Electrochemical oxidation: Converts Fe²⁺ in industrial waste streams (e.g., copper raffinate) to Fe³⁺ using nitrate salts, avoiding nitric acid [3].

- Solvent extraction: Recovers iron from leach solutions using di(2-ethylhexyl)phosphoric acid (HDEHP), achieving 35% Fe²⁺ extraction efficiency [3].

- Neutralization-precipitation: Produces Fe(OH)₂ from iron-laden solutions, which is subsequently dissolved in HNO₃, reducing acid use by 40% [3].

Quality Control Methodologies for Research-Grade Products

Analytical protocols ensure compliance with ASTM standards:

- Purity assessment: Inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies Fe (≥99.5%) and nitrate (≥98%) [1].

- Hydrate verification: Thermogravimetric analysis (TGA) confirms nonahydrate composition (mass loss: 35–37% at 150°C) [1].

- Contaminant screening: X-ray diffraction (XRD) detects crystalline impurities (e.g., Fe₂O₃), with limits <0.1% [1].

Industrial processes integrate inline pH and redox potential sensors to monitor Fe³⁺/Fe²⁺ ratios, ensuring consistent product quality [3].

Coordination Modes and Geometries

Iron(III) nitrate complexes exhibit remarkable diversity in their coordination modes and geometries, ranging from simple octahedral arrangements to more complex pentagonal-bipyramidal configurations. The structural versatility of iron nitrate stems from the ability of the nitrate anion to adopt different coordination modes with the iron center [1] [2].

In iron(III) nitrate systems, three primary coordination modes of the nitrate ligand have been identified. The monodentate coordination mode involves bonding through a single oxygen atom of the nitrate group, typically observed in complexes such as [Fe(OEP)(NO3)] where the iron-oxygen bond length measures 1.996-2.016 Å [1]. The asymmetric bidentate mode features two distinct iron-oxygen distances, creating an anisobidentate arrangement. The symmetric bidentate mode displays nearly equivalent iron-oxygen bond lengths, as observed in [Fe(TpivPP)(NO3)] with iron-oxygen distances of 2.123 and 2.226 Å [1].

The octahedral coordination geometry predominates in iron(III) nitrate hydrates. In the nonahydrate Fe(NO3)3·9H2O, the structure consists of [Fe(H2O)6]3+ octahedra with nitrate anions positioned in the outer coordination sphere, connected through hydrogen bonding networks [2]. The hexahydrate Fe(NO3)3·6H2O maintains the same octahedral [Fe(H2O)6]3+ core structure [3].

A significant structural transformation occurs in the tetrahydrate Fe(NO3)3·4H2O, which represents the first example of a simple iron(III) nitrate complex with pentagonal-bipyramidal coordination geometry. In this seven-coordinate structure, two bidentate nitrate anions and one water molecule form a pentagonal plane, with the remaining coordination sites occupied by water molecules in axial positions [4] [3].

Hydration States and Their Significance

The hydration state of iron nitrate complexes profoundly influences their structural characteristics and coordination environment. The systematic investigation of iron(III) nitrate hydrates has revealed a clear correlation between water content and structural complexity [5] [4].

The nonahydrate Fe(NO3)3·9H2O contains discrete [Fe(H2O)6]3+ octahedra with three additional water molecules in the crystal lattice. This arrangement represents the most hydrated form and maintains the nitrate anions in the outer coordination sphere [2]. The pentahydrate Fe(NO3)3·5H2O displays a mixed coordination environment where one water molecule in the octahedral arrangement is replaced by a monodentate nitrate ligand, forming [Fe(NO3)(H2O)5]2+ [3].

The transition from octahedral to pentagonal-bipyramidal geometry in the tetrahydrate results from the direct coordination of two nitrate anions to the iron center. This structural change demonstrates the competition between water molecules and nitrate anions for coordination sites around the iron center [4].

Hydration significantly affects the iron-oxygen bond lengths and angles within the coordination sphere. In highly hydrated systems, the iron-water distances typically range from 1.99 to 2.13 Å, consistent with high-spin iron(III) configuration [6]. The progressive dehydration leads to shorter iron-ligand distances and increased coordination numbers as nitrate anions assume direct coordination roles.

Ligand Exchange Dynamics

The ligand exchange dynamics in iron nitrate systems involve complex mechanistic pathways that depend on the coordination environment, temperature, and solution conditions. Iron(III) complexes generally exhibit slower ligand exchange rates compared to iron(II) species due to the higher charge density and stronger electrostatic interactions [7].

In aqueous solutions, iron(III) nitrate undergoes hydrolysis reactions that compete with ligand exchange processes. The formation of hydroxo complexes [Fe(H2O)5(OH)]2+ and [Fe(H2O)4(OH)2]+ occurs through stepwise water molecule displacement, with equilibrium constants indicating the relative stability of these species [8].

The nitrate ligand exchange in iron complexes follows an associative mechanism, particularly in six-coordinate species where the coordination number can temporarily increase during the transition state. EPR spectroscopy has proven particularly sensitive to changes in coordination mode during ligand exchange processes [1] [9].

Temperature-dependent studies reveal that ligand exchange rates increase exponentially with temperature, following Arrhenius behavior. The activation energies for nitrate exchange in iron(III) complexes typically range from 50 to 80 kJ/mol, reflecting the substantial reorganization required for ligand substitution [7].

Electronic Structure and Bonding Theories

The electronic structure of iron nitrate complexes is dominated by the high-spin iron(III) configuration (d5, S = 5/2) in most coordination environments. This electronic configuration results from the relatively weak crystal field splitting generated by nitrate and water ligands [6].

Mössbauer spectroscopy provides detailed information about the electronic environment of iron nuclei in nitrate complexes. Typical isomer shift values for iron(III) nitrate complexes range from 0.25 to 0.50 mm/s at 4.2 K, consistent with high-spin iron(III) centers. The quadrupole splitting values, typically 0.4 to 0.8 mm/s, reflect the asymmetric charge distribution around the iron nucleus [10] [11].

EPR spectroscopy of iron(III) nitrate complexes typically reveals signals characteristic of high-spin iron(III) with effective g-values near 4.3 and 2.0. The rhombic distortion in some complexes produces three distinct g-values, providing information about the local symmetry around the iron center [1] [12].

The bonding in iron nitrate complexes is predominantly ionic, with some covalent character arising from orbital overlap between iron d-orbitals and oxygen p-orbitals. The nitrate ligand functions as a weak-field ligand in the spectrochemical series, positioned between water and hydroxide in terms of ligand field strength [13].

Crystal field theory analysis indicates that the t2g orbitals remain approximately degenerate in octahedral iron(III) nitrate complexes, while the eg orbitals experience modest splitting. The relatively small crystal field splitting (Δo ≈ 13,000 cm-1) ensures that the high-spin configuration remains energetically favorable [14].

Comparative Analysis with Other Transition Metal Nitrates

Iron nitrate complexes exhibit distinct structural and electronic properties compared to other transition metal nitrates. The comparison with copper(II), nickel(II), and chromium(III) nitrates reveals fundamental differences in coordination preferences and stability [15].

Copper(II) nitrate typically forms square planar or distorted octahedral geometries, contrasting with the predominantly octahedral iron(III) arrangements. The Jahn-Teller effect in copper(II) leads to significant distortions that are absent in iron(III) systems due to the spherically symmetric d5 configuration [16].

Nickel(II) nitrate complexes commonly adopt octahedral geometries similar to iron systems, but with different magnetic properties. The d8 configuration of nickel(II) results in two unpaired electrons compared to five in iron(III), leading to different magnetic susceptibilities and EPR signatures [15].

Chromium(III) nitrate shares the d3 configuration's high-spin nature with iron(III), but the smaller ionic radius of chromium(III) (0.615 Å) compared to iron(III) (0.645 Å) results in shorter metal-ligand distances and different coordination preferences [17].

The stability constants for metal-nitrate complexes follow the order: Fe(III) > Cr(III) > Ni(II) > Cu(II), reflecting the influence of charge density and ionic radius on complex stability [18]. This trend correlates with the increasing covalent character of the metal-ligand bonds across the series.

Spectroscopic properties also differ significantly among transition metal nitrates. Iron(III) nitrate complexes exhibit characteristic UV-visible absorption bands around 430 nm, while copper(II) complexes show intense d-d transitions in the 600-800 nm region. These differences reflect the varying crystal field splitting energies and selection rules governing electronic transitions [19].